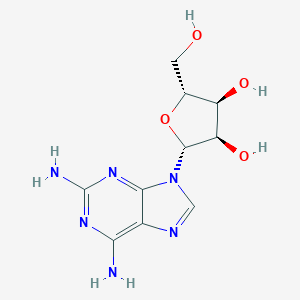
1,6-Anhydro-2-O-p-toluolsulfonyl-β-D-glucopyranose
Übersicht
Beschreibung
- Das protonierte Derivat bildet isolierbare Salze, wie z. B. Aminoacetonhydrochlorid ([CH₃C(O)CH₂NH₃]Cl).
- Aminoaceton ist ein Zwischenprodukt im Stoffwechsel von Threonin und Glycin .
Aminoaceton: ist eine organische Verbindung mit der Formel . In gasförmiger Form ist sie stabil, aber beim Kondensieren reagiert sie mit sich selbst.
Herstellungsmethoden
Synthesewege: Aminoaceton kann durch verschiedene Methoden synthetisiert werden, einschließlich von mit oder .
Reaktionsbedingungen: Diese Reaktionen laufen typischerweise unter ab, wobei oder verwendet werden.
Industrielle Produktion: Aminoaceton wird zwar nicht in großem Umfang industriell hergestellt, dient aber als Vorläufer für andere Verbindungen.
Wissenschaftliche Forschungsanwendungen
Chemie: Aminoaceton ist ein wertvoller Baustein für die Synthese anderer Verbindungen.
Biologie: Es spielt eine Rolle im Stoffwechsel von Aminosäuren.
Medizin: Die Forschung untersucht sein Potenzial als Vorläufer für die Medikamentenentwicklung.
Industrie: Obwohl es nicht direkt in der Industrie verwendet wird, finden seine Derivate Anwendung.
Wirkmechanismus
- Der genaue Wirkmechanismus von Aminoaceton ist nicht vollständig geklärt.
- Es kann mit Enzymen oder Rezeptoren interagieren, die am Aminosäurestoffwechsel beteiligt sind.
Wirkmechanismus
Target of Action
It is known that this compound is a vital biomedical compound with immense potential for drug development targeting diverse diseases .
Mode of Action
It is known to be utilized as a precursor in synthesizing carbohydrate-based pharmaceuticals , which suggests that it may interact with its targets through biochemical reactions involving carbohydrate metabolism.
Biochemical Pathways
Given its role as a precursor in synthesizing carbohydrate-based pharmaceuticals , it can be inferred that it may be involved in the metabolic pathways related to carbohydrate metabolism.
Result of Action
Its utilization as a precursor in synthesizing carbohydrate-based pharmaceuticals suggests that it may have significant effects on cellular processes related to carbohydrate metabolism.
Biochemische Analyse
Biochemical Properties
The role of 1,6-Anhydro-2-O-p-toluenesulfonyl-b-D-glucopyranose in biochemical reactions is primarily as an intermediate in organic synthesis of drug molecules. It is principally utilized in research for developing treatments targeting diabetes and other glucose-related disorders
Cellular Effects
Molecular Mechanism
Metabolic Pathways
It could potentially affect metabolic flux or metabolite levels given its role in drug synthesis.
Vorbereitungsmethoden
Synthetic Routes: Aminoacetone can be synthesized through various methods, including of with or .
Reaction Conditions: These reactions typically occur under , using or .
Industrial Production: While aminoacetone is not produced industrially on a large scale, it serves as a precursor for other compounds.
Analyse Chemischer Reaktionen
Reaktionen: Aminoaceton kann verschiedene Reaktionen eingehen, darunter , , und .
Häufige Reagenzien und Bedingungen: Für die Oxidation werden oft verwendet. Die Reduktion kann mit oder erreicht werden.
Hauptprodukte: Die Hauptprodukte hängen von den spezifischen Reaktionsbedingungen und den vorhandenen Substituenten ab.
Vergleich Mit ähnlichen Verbindungen
- Aminoaceton ist aufgrund seiner einfachen Struktur und seiner Rolle als Zwischenprodukt einzigartig.
- Zu den ähnlichen Verbindungen gehören Methylglyoxal , Glyoxal und andere kleine Aldehyde.
Eigenschaften
IUPAC Name |
[(1R,2S,3S,4R,5R)-2,3-dihydroxy-6,8-dioxabicyclo[3.2.1]octan-4-yl] 4-methylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O7S/c1-7-2-4-8(5-3-7)21(16,17)20-12-11(15)10(14)9-6-18-13(12)19-9/h2-5,9-15H,6H2,1H3/t9-,10-,11+,12-,13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLBPXGGBTQVDQH-UJPOAAIJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2C(C(C3COC2O3)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O[C@@H]2[C@H]([C@@H]([C@H]3CO[C@@H]2O3)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40441574 | |
| Record name | (1R,2S,3S,4R,5R)-2,3-Dihydroxy-6,8-dioxabicyclo[3.2.1]octan-4-yl 4-methylbenzene-1-sulfonate (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40441574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3868-05-1 | |
| Record name | (1R,2S,3S,4R,5R)-2,3-Dihydroxy-6,8-dioxabicyclo[3.2.1]octan-4-yl 4-methylbenzene-1-sulfonate (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40441574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


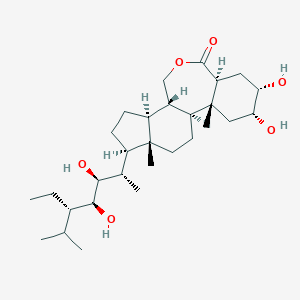

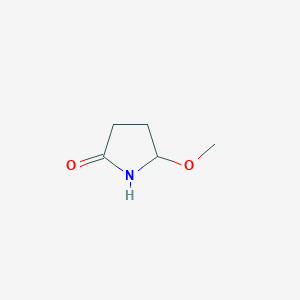
![1,2-bis(phenylmethoxy)-4-[(E)-prop-1-enyl]benzene](/img/structure/B16327.png)
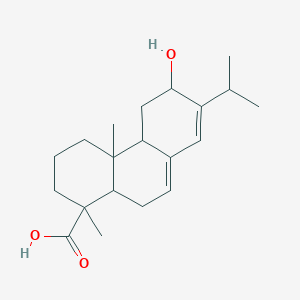
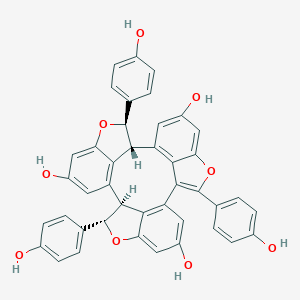
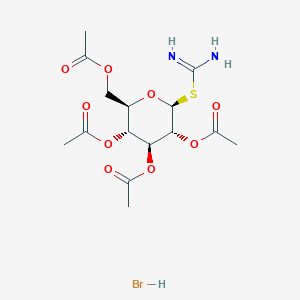



![4-[N-Ethyl-(4-methoxyphenyl)methylamino]-2-butynyl-1-ol](/img/structure/B16347.png)

